Xanthine, 3-hydroxy-7-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of xanthine derivatives, including 3-hydroxy-7-methylxanthine acetate, typically involves the modification of the xanthine scaffold. One common method is the classical synthesis using polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthines in better yield and with shorter reaction times . Industrial production methods often employ microwave heating to enhance reaction efficiency .
Chemical Reactions Analysis
Xanthine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of xanthine can lead to the formation of uric acid .
Scientific Research Applications
Xanthine, 3-hydroxy-7-methyl-, acetate has numerous scientific research applications. In chemistry, it serves as a precursor for the synthesis of other biologically active compounds . In biology and medicine, it is studied for its potential as a bronchodilator and stimulant . Additionally, xanthine derivatives are investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties . In industry, these compounds are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of xanthine derivatives involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) levels . This results in the activation of protein kinase A (PKA), which in turn inhibits the synthesis of inflammatory mediators like TNF-α and leukotrienes . Xanthine derivatives also antagonize adenosine receptors, contributing to their stimulant effects on the central nervous system .
Comparison with Similar Compounds
Xanthine, 3-hydroxy-7-methyl-, acetate can be compared with other xanthine derivatives such as caffeine, theobromine, and theophylline . While all these compounds share a similar purine base structure, they differ in their specific functional groups and pharmacological effects. For instance, caffeine is a more potent central nervous system stimulant compared to theobromine and theophylline . The unique acetate group in 3-hydroxy-7-methylxanthine acetate may confer distinct pharmacokinetic properties, making it a valuable compound for further research .
Properties
CAS No. |
34618-16-1 |
---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(7-methyl-2,6-dioxopurin-3-yl) acetate |
InChI |
InChI=1S/C8H8N4O4/c1-4(13)16-12-6-5(11(2)3-9-6)7(14)10-8(12)15/h3H,1-2H3,(H,10,14,15) |
InChI Key |
OVUHDTLUVPEZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=C(C(=O)NC1=O)N(C=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.